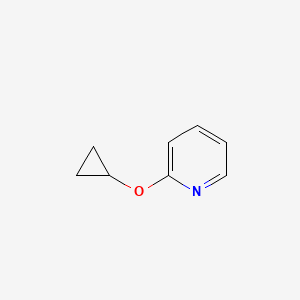
3-Methoxy-2-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a hydrazide functional group (-CONHNH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-nitrobenzohydrazide typically involves the reaction of 3-methoxy-2-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 3-methoxy-2-nitrobenzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Halides, thiols, amines.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed
Reduction: 3-Methoxy-2-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
3-Methoxy-2-nitrobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Analytical Chemistry: It can be used as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-nitrobenzohydrazide depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of biological processes.
Comparación Con Compuestos Similares
3-Methoxy-2-nitrobenzohydrazide can be compared with other similar compounds, such as:
3-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the hydrazide group.
3-Methoxy-2-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.
3-Methoxy-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide: A hydrazone derivative with additional substituents.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C8H9N3O4 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
3-methoxy-2-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O4/c1-15-6-4-2-3-5(8(12)10-9)7(6)11(13)14/h2-4H,9H2,1H3,(H,10,12) |
Clave InChI |
QUGGNGJJUWQHNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)







![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)



